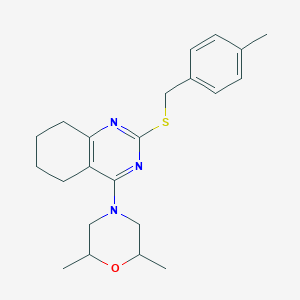

5-Benzylbenzofuran-3-ylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Benzylbenzofuran-3-ylboronic acid is a boronic acid derivative with the molecular formula C15H13BO3 . Boronic acids are important intermediates for the synthesis of a variety of useful and novel heterocyclic systems .

Synthesis Analysis

Boronic acids, including 5-Benzylbenzofuran-3-ylboronic acid, are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The reactivity of the boron reagent in this process can be influenced by the Lewis basicity of the ligand .Chemical Reactions Analysis

Boronic acids, including 5-Benzylbenzofuran-3-ylboronic acid, are known for their reactivity in various chemical reactions. They are particularly important in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon–carbon bonds . Additionally, benzofuran derivatives have been shown to have strong biological activities, making them important in the synthesis of bioactive compounds .Physical And Chemical Properties Analysis

5-Benzylbenzofuran-3-ylboronic acid has a molecular weight of 252.08 . More specific physical and chemical properties such as melting point, boiling point, and density would require experimental data or reliable database information .Aplicaciones Científicas De Investigación

Anticancer Applications

5-Benzylbenzofuran-3-ylboronic acid and its derivatives have been explored for their potential in cancer treatment. A study found that phenylboronic acid and benzoxaborole derivatives, closely related to 5-benzylbenzofuran-3-ylboronic acid, exhibited antiproliferative and proapoptotic effects in ovarian cancer cells, indicating a cell cycle-specific mode of action (Psurski et al., 2018).

Neurological Disorder Treatment

Benzofuran derivatives, including 5-benzylbenzofuran-3-ylboronic acid, have been investigated as S1P1 receptor agonists. These compounds demonstrated efficacy in a mouse model of relapsing multiple sclerosis, highlighting their potential in treating neurological disorders (Saha et al., 2011).

Synthesis of Benzofurans

5-Benzylbenzofuran-3-ylboronic acid is also important in synthetic chemistry, particularly in the synthesis of benzofurans. A study described a regioselective synthesis method for 2-substituted 3-benzylbenzofurans, which could have implications for the development of various pharmaceutical compounds (Chen et al., 2011).

Chemical Synthesis and Catalysis

The compound plays a role in chemical synthesis, like in Suzuki cross-coupling reactions. It's used for synthesizing complex molecules, demonstrating its versatility in organic chemistry (Wang et al., 2014).

Antibiotic Potentiation

Another study focused on optimizing the cell permeation of benzothiophene-2-ylboronic acid, a compound related to 5-benzylbenzofuran-3-ylboronic acid. This research is significant in enhancing the effectiveness of antibiotics against resistant bacteria (Venturelli et al., 2007).

Propiedades

IUPAC Name |

(5-benzyl-1-benzofuran-3-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BO3/c17-16(18)14-10-19-15-7-6-12(9-13(14)15)8-11-4-2-1-3-5-11/h1-7,9-10,17-18H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COMBCWUSARTVOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=COC2=C1C=C(C=C2)CC3=CC=CC=C3)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2373721.png)

![3-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2373723.png)

![3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]quinoline-6-carbonitrile](/img/structure/B2373729.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2373731.png)

![N-[4-Chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycine](/img/structure/B2373733.png)

![1,3-dimethyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2373737.png)